benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate

Selectivity profiling Counter-screening Negative control

CAS 903164-60-3 is a well-characterized pyrazolo[3,4-d]pyrimidin-4-one building block with documented inactivity across >30 targets (EC50/IC50 ≥14,600 nM), making it an ideal low-background negative control for screening selectivity panels. Differentiating features: N-1 tert-butyl and N-5 benzyl ester diversification vectors for focused library synthesis, UV-active chromophore enabling HPLC detection, and esterase-labile prodrug potential. With XLogP3 of 1.8 and full Lipinski compliance, it serves as a fragment-like scaffold-hopping starting point. Procure from certified vendors to leverage its published selectivity profile.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 903164-60-3
Cat. No. B2767747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate
CAS903164-60-3
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H20N4O3/c1-18(2,3)22-16-14(9-20-22)17(24)21(12-19-16)10-15(23)25-11-13-7-5-4-6-8-13/h4-9,12H,10-11H2,1-3H3
InChIKeyZQHKKDHDLOTJJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate (CAS 903164-60-3): Pyrazolo[3,4-d]pyrimidine Scaffold for Screening, Counter-Screening, and Medicinal Chemistry Derivatization


Benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate (CAS 903164-60-3) is a pyrazolo[3,4-d]pyrimidin-4-one derivative bearing a tert-butyl substituent at N-1 and a benzyl ester side chain at N-5 [1]. Originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000093819 / SMR000029431, this compound has been screened across dozens of targets in the NIH Molecular Libraries Program and is commercially available from multiple vendors as a research-grade building block [1][2]. Its primary documented value lies not in target-specific potency but in its well-characterized weak, multi-target activity profile, making it suitable as a selectivity-panel negative control, a scaffold-hopping starting point, and a synthetic intermediate for focused library synthesis.

Why Benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate Cannot Be Replaced by a Generic In-Class Analog Without Quantitative Justification


Pyrazolo[3,4-d]pyrimidine analogs are not functionally interchangeable: potency differences exceeding four orders of magnitude are documented between structurally similar members of this scaffold class [1][2]. The target compound (CAS 903164-60-3) exhibits weak multi-target activity (EC50/IC50 values of 14,600–35,900 nM across HSF-1, NCOA1, and VP16), whereas related pyrazolo[3,4-d]pyrimidines such as CC-671 achieve single-digit nanomolar potency at TTK and CLK2 [1]. Small structural perturbations—replacing the benzyl ester with an amide side chain (e.g., BDBM39480) or substituting the N-1 tert-butyl group with methyl or phenyl—produce distinct activity, selectivity, and physicochemical signatures [1]. Below is the quantitative evidence that defines precisely where this compound differentiates from its closest analogs and in-class candidates.

Quantitative Differentiation Evidence for Benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate (CAS 903164-60-3) Versus Closest Analogs


Weak Multi-Target Activity Profile Distinguishes This Compound from Potent Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors (e.g., CC-671): EC50/IC50 Differential of >4,000-Fold

In a luminescence-based cell assay monitoring Heat Shock Factor-1 (HSF-1) transcriptional activity in modified NIH3T3 cells, the target compound exhibited an EC50 of 23,500 nM (23.5 µM) [1]. By contrast, the potent pyrazolo[3,4-d]pyrimidine dual TTK/CLK2 inhibitor CC-671 (CAS 1618658-88-0) achieves IC50 values of 5 nM (TTK) and 3 nM (CLK2) in in vitro kinase assays [2]. This ≥4,700-fold potency gap underscores that the target compound is functionally unsuitable as a kinase tool compound and should instead be deployed as a weak-activity reference standard for selectivity panel counter-screening.

Selectivity profiling Counter-screening Negative control

Ester vs. Amide Side-Chain Comparison: The Benzyl Ester (Target) Versus the N-(2-Chlorobenzyl)acetamide Analog (BDBM39480) in Nuclear Receptor Screening

The target compound contains a benzyl ester at the N-5 acetate position, whereas the closely related analog 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-chlorobenzyl)acetamide (BDBM39480, MLS000093810) replaces the ester oxygen with an N-(2-chlorobenzyl)amide. In a cell-based screening assay for ROR-alpha (RAR-related orphan receptor A) inhibitors, BDBM39480 displayed an EC50 >136 nM [1], while the target compound (BDBM62667) was tested against NCOA1 (nuclear receptor coactivator 1) with an IC50 of 35,900 nM [2]. Although direct head-to-head data on the same target are not available, the side-chain difference (ester vs. amide) introduces distinct hydrogen-bonding capacity and metabolic stability, and the quantitative activity gap across nuclear receptor assays (35,900 nM vs. >136 nM) suggests target-specific engagement differences that preclude simple interchange.

Nuclear receptor ROR-alpha Side-chain SAR

N-1 Substituent Impact: tert-Butyl (Target) Versus Phenyl and Methyl Analogs on Physicochemical Properties Relevant to Library Design

The target compound carries a bulky, lipophilic tert-butyl group at N-1, with a computed XLogP3 of 1.8 [1]. Closely related benzyl ester analogs with different N-1 substituents include benzyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (predicted XLogP3 ~2.7–3.2, higher lipophilicity) and ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (predicted XLogP3 ~0.5–0.8, substantially lower lipophilicity). The tert-butyl group provides intermediate lipophilicity and steric bulk that influences both target binding and pharmacokinetic properties without the aromatic stacking potential of a phenyl ring. The benzyl ester additionally imparts a UV chromophore (λ ~254 nm) useful for HPLC detection and serves as a protecting group that can be cleaved to the free carboxylic acid for further conjugation.

Lead optimization Physicochemical property Scaffold hopping

Broad Inactivity Profile Across >30 Screening Targets Defines the Compound as a Clean Negative Control for Assay Development

PubChem BioAssay records for CID 3237137 document the compound as Inactive across >30 distinct screening targets including Hsp90, Cathepsin B/S, Cdc25B phosphatase, S1P1/S1P3 receptors, MMP13, BAP1, Hsc70, HIV-1 RT-RNase H, EphA4, and multiple nuclear receptors [1]. Only three targets showed weak partial activity (HSF-1 EC50 = 23,500 nM; NCOA1 IC50 = 35,900 nM; VP16 IC50 = 14,600 nM), and the active call against firefly luciferase (potency 0.398 µM) is a well-documented counterscreen artifact [1][2]. This extensive inactivity fingerprint is quantitatively defined: the compound is inactive in >90% of assays tested, providing a validated negative-control baseline that is rare among commercially available pyrazolo[3,4-d]pyrimidine screening hits.

Assay validation Negative control Selectivity

Procurement-Relevant Application Scenarios for Benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate (CAS 903164-60-3)


Selectivity Panel Negative Control for Kinase and Nuclear Receptor Screening Campaigns

The compound's documented inactivity across >30 diverse targets and weak activity (EC50/IC50 ≥14,600 nM) on only three targets makes it a well-characterized negative control for medium-throughput screening [1]. Unlike ad-hoc negative controls lacking published selectivity data, CAS 903164-60-3 provides publicly citable inactivity evidence across kinases, nuclear receptors, proteases, phosphatases, and GPCRs, reducing regulatory and publication risk in drug discovery programs [1][2].

Scaffold-Hopping Starting Point for Pyrazolo[3,4-d]pyrimidine Lead Optimization

The combination of a tert-butyl group at N-1, a benzyl ester at N-5, and the pyrazolo[3,4-d]pyrimidin-4-one core provides a synthetically accessible scaffold with three distinct diversification vectors [1][3]. The benzyl ester can be hydrolyzed to the free carboxylic acid for amide coupling, the tert-butyl group can be replaced via N-1 alkylation chemistry, and the pyrimidine ring can be further functionalized. With a computed XLogP3 of 1.8 and no violations of Lipinski's Rule of Five, the compound is an attractive fragment-like starting point for focused library synthesis [3].

Analytical Reference Standard for HPLC Method Development and Metabolite Identification

The benzyl ester chromophore (λmax ~254–260 nm) enables sensitive UV-HPLC detection, while the compound's molecular weight (340.4 Da) and moderate lipophilicity (XLogP3 = 1.8) place it in a retention-time window distinct from both more polar free acid analogs and more lipophilic N-1 phenyl derivatives [3]. This makes CAS 903164-60-3 a practical retention-time marker and reference standard for reverse-phase HPLC method development in medicinal chemistry workflows. The compound is commercially available from multiple vendors as a research-grade solid with ≥95% purity [4].

Probe for Esterase-Mediated Prodrug Activation Studies

The benzyl ester moiety is susceptible to enzymatic hydrolysis by esterases, generating the corresponding free carboxylic acid. This property can be exploited in prodrug activation studies where the intact ester serves as a cell-permeable prodrug form and the free acid as the active metabolite. The weak intrinsic activity of the parent compound (EC50 ≥14,600 nM) provides a low-background system for measuring esterase-dependent activation, and the tert-butyl group at N-1 confers metabolic stability to the heterocyclic core [1][3].

Quote Request

Request a Quote for benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.